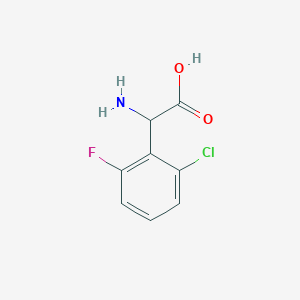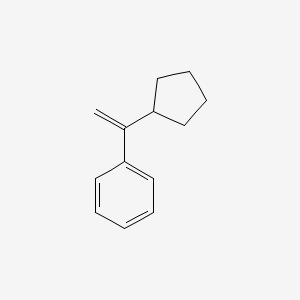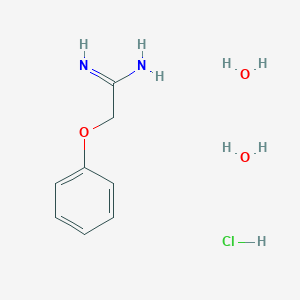
Aziridine;2-(oxiran-2-yl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine;2-(oxiran-2-yl)oxirane, commonly known as polyethylene, is a versatile synthetic resin made from the polymerization of ethylene. It is a member of the polyolefin family and is the most widely used plastic globally. Polyethylene is utilized in various products, ranging from clear food wrap and shopping bags to detergent bottles and automobile fuel tanks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Polyethylene is synthesized through the polymerization of ethylene gas. The process involves passing ethylene gas through a catalyst at high temperatures. The polymer chains grow by linking together to form long, repeating chains . There are several methods for polyethylene synthesis, including:
High-Pressure Polymerization: This method involves polymerizing ethylene at very high pressures (up to 3000 atmospheres) and temperatures (up to 300°C). This process produces low-density polyethylene (LDPE).
Ziegler-Natta Polymerization: This method uses catalysts such as titanium chloride and triethylaluminum at lower pressures and temperatures to produce high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE).
Industrial Production Methods
Industrial production of polyethylene typically involves large-scale polymerization reactors where ethylene gas is polymerized using catalysts. The process can be continuous or batch, depending on the desired product and production scale. The polymer is then extruded, pelletized, and further processed into various forms .
Analyse Des Réactions Chimiques
Types of Reactions
Polyethylene undergoes several types of chemical reactions, including:
Oxidation: Polyethylene can be oxidized to form various oxidation products, such as alcohols, ketones, and carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Halogenation, such as chlorination and bromination, can occur, leading to the formation of halogenated polyethylene.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or ozone in the presence of catalysts.
Reduction: Requires reducing agents like hydrogen gas in the presence of metal catalysts.
Substitution: Halogenation reactions use halogen gases or halogen-containing compounds.
Major Products
Oxidation: Produces alcohols, ketones, and carboxylic acids.
Reduction: Produces reduced forms of polyethylene.
Substitution: Produces halogenated polyethylene.
Applications De Recherche Scientifique
Polyethylene has numerous applications in scientific research, including:
Chemistry: Used as a base material for creating various chemical compounds and composites.
Biology: Utilized in the production of laboratory equipment, such as petri dishes and pipettes.
Medicine: Used in medical devices, prosthetics, and drug delivery systems.
Industry: Employed in packaging, construction materials, and automotive components
Mécanisme D'action
Polyethylene exerts its effects primarily through its physical properties. It is chemically inert, hydrophobic, and has a high molecular weight, which contributes to its stability and durability. The polymer chains form a dense, interlinked network that provides strength and flexibility .
Comparaison Avec Des Composés Similaires
Polyethylene is often compared with other polyolefins, such as polypropylene. While both are used in similar applications, they have distinct differences:
Polypropylene: Has a higher melting point and is more chemically resistant, making it suitable for harsher environments
Polyvinyl Chloride (PVC): More rigid and less flexible than polyethylene, used in construction and piping.
Similar Compounds
- Polypropylene
- Polyvinyl Chloride (PVC)
- Polystyrene
- Polyethylene Terephthalate (PET)
Polyethylene’s unique combination of properties, such as flexibility, chemical resistance, and ease of processing, makes it a highly versatile material in various fields.
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
aziridine;2-(oxiran-2-yl)oxirane |
InChI |
InChI=1S/C4H6O2.C2H5N/c1-3(5-1)4-2-6-4;1-2-3-1/h3-4H,1-2H2;3H,1-2H2 |
Clé InChI |
VCFQWUGRKGRPPY-UHFFFAOYSA-N |
SMILES |
C1CN1.C1C(O1)C2CO2 |
SMILES canonique |
C1CN1.C1C(O1)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















